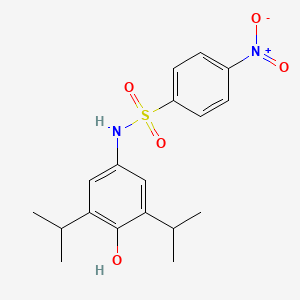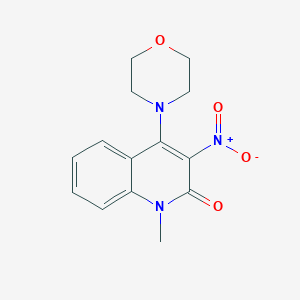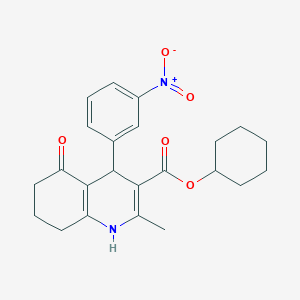
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
Mecanismo De Acción
MPTP is converted into 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. MPTP also induces oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders due to its ability to selectively destroy dopaminergic neurons in the brain. However, MPTP-induced neurotoxicity is not identical to Parkinson's disease, and caution must be taken when extrapolating results from animal models to humans. Additionally, MPTP is a potent neurotoxin that can be hazardous to handle, and appropriate safety precautions must be taken in the laboratory.
Direcciones Futuras
For MPTP research include developing new animal models that more closely mimic Parkinson's disease, identifying new therapeutic targets, and developing new treatments for the disease. Additionally, MPTP research may have broader implications for understanding the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, or MPTP, is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, allowing researchers to study the disease in animal models. While caution must be taken when extrapolating results from animal models to humans, MPTP research has the potential to advance our understanding of the disease and develop new treatments.
Métodos De Síntesis
MPTP is synthesized through a series of chemical reactions involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and tetrahydrofuran (THF). The process involves the oxidation of MPTP with potassium permanganate in the presence of THF, followed by acidification with hydrochloric acid to yield MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research to study Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPTP selectively destroys dopaminergic neurons in the substantia nigra, which is the same region of the brain affected in Parkinson's disease. By inducing Parkinson's-like symptoms in animal models, MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-6-11(7-5-10)16-14(17)9-12(15(16)18)13-3-2-8-19-13/h4-7,12-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHINOXAOSFONJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386877 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
CAS RN |
5905-53-3 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)

![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)

![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)







![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)